Product packaging for Ethyl 3-(bromomethyl)phenoxyacetate(Cat. No.:CAS No. 74232-79-4)

Ethyl 3-(bromomethyl)phenoxyacetate

Cat. No.: B3056792
CAS No.: 74232-79-4
M. Wt: 273.12 g/mol
InChI Key: FGQCYQBPCJMPCS-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyacetate (B1228835) Derivatives Research

Phenoxyacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. jetir.orgresearchgate.net They are integral to numerous pharmaceuticals, herbicides, and fungicides. jetir.orgnih.gov Research into phenoxyacetic acid derivatives has led to the development of drugs with anti-inflammatory, antihypertensive, and antimicrobial properties. researchgate.netmdpi.comnih.gov For instance, certain phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov The core phenoxyacetic acid moiety provides a stable scaffold that can be readily functionalized to modulate biological activity. nih.gov The introduction of a bromomethyl group, as seen in Ethyl 3-(bromomethyl)phenoxyacetate, adds a reactive handle for further molecular elaboration, enabling the synthesis of novel derivatives with potentially enhanced or new therapeutic properties.

Significance of Benzylic Bromides in Chemical Synthesis

The presence of a bromomethyl group attached to the benzene (B151609) ring classifies this compound as a benzylic bromide. Benzylic bromides are highly valuable reagents in organic synthesis due to the reactivity of the benzylic position. nbinno.commasterorganicchemistry.com The carbon atom adjacent to the aromatic ring is particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) because the benzene ring can stabilize the transition state or any carbocation intermediate through resonance. researchgate.net

This enhanced reactivity allows for the facile introduction of a wide range of functional groups. researchgate.net For example, benzylic bromides are commonly used to introduce benzyl (B1604629) protecting groups for alcohols and carboxylic acids. nbinno.com They are also key precursors for the synthesis of various biologically active compounds and are used in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The synthesis of benzylic bromides is typically achieved through the radical bromination of a toluene (B28343) derivative using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comrsc.org

Overview of Current Research Trajectories Involving Halogenated Aromatics

Halogenated aromatic compounds are of immense importance in medicinal chemistry and materials science. nih.gov The incorporation of halogen atoms into an aromatic ring can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In drug discovery, halogenation is a common strategy to enhance the potency and pharmacokinetic profile of lead compounds. nih.gov

Current research in this area focuses on several key aspects. There is a continuous effort to develop new and more selective methods for the halogenation of aromatic compounds. researchgate.net Furthermore, there is growing interest in understanding the role of halogen bonding—a non-covalent interaction involving a halogen atom—in molecular recognition and drug-receptor interactions. Halogenated aromatics are also investigated for their potential in developing new materials with specific electronic or optical properties. The persistence and potential environmental impact of some halogenated compounds have also spurred research into their biodegradation and the development of more environmentally benign alternatives. nih.gov

Compound Data

Below are tables detailing the properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (this compound)Value (3-(Bromomethyl)phenoxyacetic acid)
Molecular Formula C₁₁H₁₃BrO₃C₉H₉BrO₃ nih.gov
Molecular Weight 273.12 g/mol 245.07 g/mol nih.gov
IUPAC Name ethyl 2-(3-(bromomethyl)phenoxy)acetate2-[3-(bromomethyl)phenoxy]acetic acid nih.gov
SMILES CCOC(=O)COc1cccc(c1)CBrC1=CC(=CC(=C1)OCC(=O)O)CBr nih.gov

Note: Specific experimental data for this compound is limited in publicly available literature. Some properties are inferred from its structure and comparison with the corresponding carboxylic acid.

Table 2: Comparison of Related Compounds

Compound NameKey Structural Difference from this compoundPrimary Application Area
Ethyl phenoxyacetate Lacks the bromomethyl group.Perfumery and flavor compositions. nih.gov
Ethyl 2-(4-bromo-3-methyl-phenoxy)acetate Bromine is on the aromatic ring; additional methyl group.Chemical intermediate. acs.org
Ethyl 3-(trifluoromethyl)phenoxyacetate Contains a trifluoromethyl group instead of a bromomethyl group.Agrochemical and pharmaceutical synthesis.
Benzyl bromide Lacks the ethyl phenoxyacetate moiety.General benzylating agent in organic synthesis. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO3 B3056792 Ethyl 3-(bromomethyl)phenoxyacetate CAS No. 74232-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-(bromomethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQCYQBPCJMPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466624
Record name ethyl 3-(bromomethyl)phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74232-79-4
Record name ethyl 3-(bromomethyl)phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Bromomethyl Phenoxyacetate

Strategies for the Formation of the Bromomethyl-substituted Aromatic Core

The introduction of the bromomethyl group onto the phenoxyacetate (B1228835) backbone is a critical step that can be achieved through direct bromination of a methyl-substituted precursor or via the transformation of another functional group.

A common and direct approach involves the synthesis of Ethyl 3-methylphenoxyacetate as an intermediate, followed by the selective bromination of the benzylic methyl group. This side-chain halogenation must be performed under conditions that favor radical substitution over electrophilic aromatic substitution to avoid bromination of the aromatic ring itself.

The Wohl-Ziegler reaction is a widely utilized method for the allylic and benzylic bromination of hydrocarbons. organic-chemistry.org This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or UV light. researchgate.net In the synthesis of Ethyl 3-(bromomethyl)phenoxyacetate, the precursor Ethyl 3-methylphenoxyacetate is treated with NBS and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The reaction mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to generate free radicals.

Propagation: These radicals abstract a hydrogen atom from the benzylic methyl group of Ethyl 3-methylphenoxyacetate, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical subsequently reacts with HBr (present in trace amounts) to regenerate a bromine radical, continuing the chain.

This method is highly selective for the benzylic position due to the stability of the intermediate benzyl radical.

The efficiency and selectivity of the benzylic bromination are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, brominating agent, and reaction initiator.

Solvent: The reaction is typically carried out in non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, to minimize the formation of ionic species that could lead to electrophilic aromatic bromination. The low concentration of bromine radicals maintained by NBS in these solvents is crucial for the selectivity of the reaction. wku.edu

Brominating Agent: While NBS is the most common reagent for this transformation, other brominating agents could be considered. However, reagents like elemental bromine (Br₂) often lead to a mixture of products, including di- and tri-brominated species and aromatic ring bromination, making NBS superior for achieving selective monobromination. semanticscholar.orgsciencemadness.org

Initiator and Temperature: The choice of radical initiator dictates the reaction temperature. AIBN is a common choice, with decomposition typically occurring around 65-85 °C. Alternatively, the reaction can be initiated photochemically using UV or visible light, often allowing for lower reaction temperatures. researchgate.net

The table below summarizes typical conditions for benzylic bromination reactions.

ParameterConditionRationalePotential Side Products
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂, favoring radical substitution over electrophilic addition.Dibromomethyl derivative, Ring bromination
Solvent Carbon Tetrachloride (CCl₄), Acetonitrile (CH₃CN)Non-polar, inert solvent that solubilizes reactants. Acetonitrile can enhance the reactivity of NBS. wku.eduSuccinimide
Initiator Azobisisobutyronitrile (AIBN), UV LightGenerates free radicals to initiate the chain reaction at a controlled rate.Products from initiator fragments
Temperature Reflux (e.g., ~77°C for CCl₄)Provides energy for initiator decomposition and propagation steps.Over-bromination, decomposition

An alternative strategy to direct bromination is the conversion of a pre-existing functional group at the benzylic position into a bromomethyl group. fiveable.meub.edu A common precursor for this pathway is an alcohol, specifically Ethyl 3-(hydroxymethyl)phenoxyacetate.

The hydroxyl group can be converted to a bromide, which is a good leaving group, using several standard reagents:

Phosphorus Tribromide (PBr₃): This reagent effectively converts primary and secondary alcohols into the corresponding alkyl bromides. vanderbilt.edu

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this method provides a mild conversion of alcohols to alkyl bromides with high yields. vanderbilt.edu

Thionyl Bromide (SOBr₂): Similar to thionyl chloride, this reagent can also be used for the conversion.

Regioselective Bromination of Methyl-substituted Phenoxyacetates

Construction of the Phenoxyacetate Ester Linkage

The formation of the ether bond is a fundamental step in the synthesis of this compound. This is typically accomplished before the bromination step to avoid potential side reactions with the highly reactive bromomethyl group.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.orggold-chemistry.orgedubirdie.com

To synthesize the precursor Ethyl 3-methylphenoxyacetate, 3-methylphenol is deprotonated with a suitable base to form the corresponding 3-methylphenoxide. This nucleophile then attacks an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, to form the ether linkage. study.comprepchem.com

The general reaction is as follows: 3-Methylphenol + Base → 3-Methylphenoxide ion 3-Methylphenoxide ion + Ethyl bromoacetate → Ethyl 3-methylphenoxyacetate + Bromide salt

Key reaction conditions for the Williamson ether synthesis are summarized in the table below.

ComponentExampleRole/Function
Phenol (B47542) 3-MethylphenolThe aromatic alcohol precursor.
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Deprotonates the phenol to form the nucleophilic phenoxide.
Alkyl Halide Ethyl Bromoacetate, Ethyl ChloroacetateThe electrophile that is attacked by the phenoxide.
Solvent Acetone, Dimethylformamide (DMF), AcetonitrileA polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.

This synthetic route is highly efficient for producing the required phenoxyacetate structure, which can then be subjected to subsequent functional group manipulations as described in section 2.1.

Convergent and Linear Synthetic Pathways

A linear synthesis involves the sequential modification of a single starting material through a series of steps. For this target molecule, a possible linear pathway could start with 3-methylphenol. The steps might be:

Protection of the phenolic hydroxyl group.

Radical bromination of the methyl group to a bromomethyl group.

Deprotection of the phenol.

Williamson ether synthesis with ethyl chloroacetate to form the ether linkage and introduce the acetate moiety.

Final esterification if the acid was used in the previous step.

For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of ethyl 3-hydroxyphenoxyacetate.

Fragment B Synthesis: Preparation of a suitable brominating agent or precursor.

Final Coupling: The two fragments are then combined. A more practical convergent route would involve preparing 3-hydroxybenzyl alcohol, converting it to 3-hydroxybenzyl bromide, and then coupling this fragment with ethyl chloroacetate in a final Williamson ether synthesis step.

Advanced Synthetic Approaches

Beyond classical methods, advanced synthetic strategies involving novel catalytic systems and electrochemical methods are being developed for the synthesis of complex organic molecules, including derivatives and analogues of phenoxyacetates.

Catalytic Systems in Synthesis

Modern organic synthesis increasingly relies on sophisticated catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of phenoxyacetate esters and their precursors, various catalytic approaches can be considered.

Heterogeneous catalysts, such as metal catalysts supported on clays like Montmorillonite K-10 (e.g., Zn-K10), have been used for the preparation of phenolic esters jetir.org. These catalysts are advantageous due to their recyclability and often allow for reactions under solvent-free conditions jetir.org.

A wide array of homogeneous catalysts and activating agents are also available for esterification reactions. These include:

Trifluoroacetic anhydride (TFAA)

Diisopropylazodicarboxylate (DIAD) with triphenylphosphine (Ph3P)

2-Chloro-1-methylpyridinium iodide

Benzotriazol-1-yloxytris(dimethylaminophosphonium)hexafluorophosphate (BOP) .

These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Furthermore, transition metal catalysis, particularly with palladium, is a cornerstone of modern synthesis for forming C-C and C-O bonds. For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium have been used in the synthesis of thienyl-substituted phenoxyacetates, demonstrating the power of these catalysts in constructing complex aryl ether derivatives prepchem.com.

Catalyst TypeExample(s)ApplicationReference
Heterogeneous ClayZn-K10, Fe-K10Phenolic ester synthesis, deprotection jetir.org
Activating AgentsBOP, DCC, DIAD/Ph3PEsterification of carboxylic acids
OrganocatalystN-bromosuccinimide (NBS)Direct esterification nih.gov
Transition MetalTetrakis(triphenylphosphine)palladium(0)C-C coupling for derivative synthesis prepchem.com
Solid Acid ResinCation exchange resinEsterification google.com

Electrochemical Synthesis Methods for Analogues and Derivatives

Electrochemical synthesis represents a powerful and green alternative to traditional chemical methods, using electrical current to drive chemical reactions gre.ac.uk. These methods can offer high selectivity and avoid the need for stoichiometric chemical oxidants or reductants. In electrosynthesis, a reactive intermediate is typically formed at an anode (oxidation) or a cathode (reduction), which then proceeds to form the desired product gre.ac.uk.

While the direct electrochemical synthesis of this compound is not prominently described, the principles of electrosynthesis are widely applied to create analogues and derivatives of related compounds. For example, electrochemical methods have been successfully used to synthesize the S-oxide and S,S-dioxide metabolites of phenothiazine-containing drugs mdpi.com. This is achieved through controlled anodic oxidation of the sulfur atom in the phenothiazine core. This demonstrates the potential of electrochemistry to perform selective oxidations on complex molecules to generate derivatives that might be difficult to access through conventional means mdpi.com.

Similarly, electrosynthesis could be envisioned for modifying the phenoxyacetate scaffold. Potential applications include:

Anodic Oxidation: Introduction of hydroxyl groups onto the aromatic ring.

Cathodic Reduction: Transformation of functional groups, such as the reduction of a nitro group to an amine on an analogue.

These methods offer a high degree of control through the applied voltage or current, enabling selective transformations for the creation of diverse libraries of derivatives for further research mdpi.com.

Chemical Reactivity and Transformation of Ethyl 3 Bromomethyl Phenoxyacetate

Reactivity of the Ester Functional Group

Hydrolytic Transformations

The ester linkage in Ethyl 3-(bromomethyl)phenoxyacetate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of ethanol (B145695) from this intermediate, followed by deprotonation, yields 3-(bromomethyl)phenoxyacetic acid. libretexts.orgchemguide.co.uk This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. chemguide.co.uk

In base-catalyzed hydrolysis, also known as saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This irreversible reaction produces a carboxylate salt, 3-(bromomethyl)phenoxyacetate, and ethanol. uv.esprexams.comijcce.ac.ir The rate of this second-order reaction is dependent on the concentration of both the ester and the base. prexams.combue.edu.eg

Table 1: Products of Hydrolytic Transformations

Starting Material Reagents and Conditions Major Product
This compound Dilute aq. acid (e.g., HCl, H₂SO₄), heat 3-(bromomethyl)phenoxyacetic acid

Transesterification Processes

This compound can undergo transesterification, a process where its ethyl group is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of ethanol.

While specific studies on the transesterification of this compound are not prevalent, the principles governing the transesterification of other esters, such as β-keto esters, are applicable. nih.gov The reaction is an equilibrium process, and driving the reaction to completion often requires the removal of the ethanol byproduct or the use of a large excess of the reactant alcohol. The choice of catalyst and reaction conditions can influence the rate and efficiency of the transformation.

Transformations Involving the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that introduces a new substituent onto the ring. The existing substituents—the bromomethyl group and the phenoxyacetate (B1228835) group—influence the position of the incoming electrophile.

The phenoxyacetate group, specifically the ether oxygen, is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. mlsu.ac.in The bromomethyl group is generally considered a weakly deactivating group due to the inductive effect of the bromine atom, but it also acts as an ortho, para-director. masterorganicchemistry.com

Given the meta relationship of the two existing substituents, their directing effects are additive. The positions ortho and para to the strongly activating phenoxyacetate group (positions 2, 4, and 6) are the most likely sites for electrophilic attack. Of these, the position para to the phenoxyacetate (position 6) and the position ortho to the phenoxyacetate and meta to the bromomethyl group (position 2) would be the most favored. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation. minia.edu.eglibretexts.orgyoutube.comlibretexts.org

Electrochemical Behavior and Reductive Transformations

The electrochemical properties of this compound are of significant interest, particularly its reductive transformations which can lead to novel molecular architectures.

Direct Electrochemical Reduction Mechanisms

While specific studies on this compound are limited, research on the closely related isomer, ethyl 2-(2-(bromomethyl)phenoxy)acetate, provides valuable insights into the likely reduction mechanism. nih.gov The electrochemical reduction is expected to proceed via the cleavage of the carbon-bromine (C-Br) bond, which is the most electrochemically labile part of the molecule. This is consistent with the electrochemical reduction of other aryl halides, such as bromobenzene. uantwerpen.betsijournals.com

The direct reduction at a cathode involves a one-electron transfer to the molecule, leading to the formation of a radical anion. This intermediate is generally unstable and rapidly undergoes cleavage of the C-Br bond to generate a bromide anion and a 3-(ethoxycarbonylmethyl)phenoxymethyl radical. uantwerpen.be

Intramolecular Cyclization Pathways Triggered by Electrochemical Reduction

A key consequence of the electrochemically generated radical is its potential to undergo intramolecular cyclization. For this compound, the radical formed at the benzylic position can attack the aromatic ring, leading to the formation of a new ring system. The regioselectivity of this cyclization would depend on the relative stability of the possible transition states. libretexts.orgwikipedia.org

Based on studies of related systems, intramolecular cyclization is a common pathway for radicals generated in proximity to an aromatic ring. uantwerpen.be The formation of five- and six-membered rings is generally favored. wikipedia.org In the case of the radical derived from this compound, cyclization could potentially lead to the formation of a dihydrobenzofuran or a chromane (B1220400) derivative, depending on the position of the ring closure.

Influence of Reaction Environment on Electrochemical Outcomes

The outcome of the electrochemical reduction of this compound is significantly influenced by the reaction environment, including the solvent, the supporting electrolyte, and the presence of other species like oxygen.

Solvent Effects: The choice of solvent can affect the stability of the intermediates and the rates of the various reaction steps. Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, are commonly used for electrochemical studies of organic halides. uantwerpen.beacs.org The solvent can influence the solvation of the radical anion and the subsequent bond cleavage and cyclization steps. researchgate.net

Presence of Oxygen: The presence of molecular oxygen can have a profound impact on the reaction pathway. Oxygen can act as a radical scavenger, intercepting the initially formed radical and leading to the formation of peroxy species and other oxidation products. This would compete with the desired intramolecular cyclization pathway. Therefore, to favor cyclization, the electrochemical reduction is typically carried out under an inert atmosphere.

Table 2: Summary of Compound Names

Compound Name
This compound
3-(bromomethyl)phenoxyacetic acid
Sodium 3-(bromomethyl)phenoxyacetate
Ethanol
Ethyl acetate
Ethyl phenylacetate
β-keto esters
Nitric acid
Sulfuric acid
Bromobenzene
Ethyl 2-(2-(bromomethyl)phenoxy)acetate
Dimethylformamide (DMF)
Acetonitrile
Dihydrobenzofuran

Mechanistic Investigations of Reactions Involving Ethyl 3 Bromomethyl Phenoxyacetate

Elucidation of Reaction Mechanisms and Intermediates

Key areas of investigation would include:

Identification of Intermediates: The detection and characterization of transient species are crucial for confirming a proposed mechanism. For instance, in a potential SN1 reaction, the formation of a benzylic carbocation intermediate would be a key species to identify. Spectroscopic techniques such as NMR and mass spectrometry are often employed to detect such intermediates. In contrast, an SN2 reaction proceeds through a single transition state without a discrete intermediate.

Stereochemical Analysis: For reactions at a chiral center, the stereochemical outcome can provide strong evidence for a particular mechanism. While Ethyl 3-(bromomethyl)phenoxyacetate is not chiral at the benzylic carbon, isotopic labeling could be used to create a stereocenter and probe the stereochemistry of substitution.

Product Distribution Analysis: A detailed analysis of the product mixture resulting from a reaction can offer insights into competing reaction pathways. For example, under certain conditions, elimination reactions (E1 or E2) might compete with substitution, leading to the formation of an alkene.

Kinetic and Thermodynamic Profiling of Transformations

Thermodynamic profiling provides information about the energy changes that occur during a reaction. Key parameters include:

Activation Energy (Ea): The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔH‡): The change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS‡): The change in randomness in going from reactants to the transition state.

These parameters can be determined by studying the effect of temperature on the reaction rate and applying the Arrhenius and Eyring equations.

Illustrative Data Table for a Hypothetical Reaction:

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2981.2 x 10⁻³
3082.5 x 10⁻³
3185.1 x 10⁻³

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Isotope Effect Studies for Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing the structure of the transition state of a reaction. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. For this compound, a primary KIE could be measured by substituting the hydrogen atoms on the bromomethyl group with deuterium.

A significant KIE (kH/kD > 1) would suggest that the C-H bond is being broken or formed in the rate-determining step, which could help to distinguish between different possible transition state geometries.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry offers a powerful means to predict and understand the reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations could be used to:

Model Reaction Pathways: Map out the potential energy surface for a given reaction, identifying transition states and intermediates.

Calculate Activation Barriers: Provide theoretical estimates of the activation energies for different possible reaction pathways, helping to predict the most likely mechanism.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into:

Conformational Preferences: Identify the most stable conformations of the molecule in different solvent environments.

Solvent Effects: Understand how solvent molecules interact with the reactant and influence its reactivity.

Encounter and Reaction Dynamics: Simulate the approach of a nucleophile to the substrate and the subsequent reaction dynamics.

Prediction of Selectivity and Reactivity

Computational models can be employed to predict the selectivity and reactivity of this compound in various reactions. By calculating properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, it is possible to identify the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for designing new synthetic routes and predicting the products of unknown reactions.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Synthetic Building Block for Complex Architectures

The strategic placement of two distinct reactive sites on the Ethyl 3-(bromomethyl)phenoxyacetate molecule makes it a powerful building block for synthetic chemists. rsc.org The bromomethyl group serves as an electrophilic handle for introducing the phenoxyacetate (B1228835) core via nucleophilic substitution, while the ethyl ester provides a site for subsequent modifications such as hydrolysis, amidation, or reduction. This dual functionality enables the assembly of intricate molecules through sequential and controlled reaction pathways.

This compound and its analogs are valuable precursors in the synthesis of various heterocyclic compounds, most notably benzofuran (B130515) systems. The general strategy involves an initial Williamson ether synthesis-type reaction where a phenol (B47542) reacts with a bromoacetate (B1195939) derivative, followed by an intramolecular cyclization.

A well-documented route to a substituted benzofuran (coumarone) skeleton involves the condensation of an aldehyde with ethyl bromoacetate. ias.ac.in For instance, the synthesis of karanjol, a 4-hydroxycoumarone, was achieved by condensing γ-resorcylic aldehyde with ethyl bromoacetate, followed by hydrolysis of the resulting ester and subsequent cyclization. ias.ac.in This highlights a fundamental pathway where the phenoxyacetic ester moiety, which can be formed from a precursor like this compound, is crucial for building the furan (B31954) ring fused to the benzene (B151609) core. The process typically requires heating in the presence of an acid catalyst like polyphosphoric acid to facilitate the ring closure. google.com

The reactivity of the bromomethyl group allows for its conversion into other functional groups that can then direct the formation of different heterocyclic rings. This versatility makes it a key intermediate for compounds beyond simple benzofurans, including pyrimidines, benzodiazepines, and quinolinones. mdpi.com

The phenoxyacetate scaffold and the reactive bromomethyl group are features found in numerous molecules with significant biological activity. This compound serves as a precursor for compounds investigated as potential therapeutic agents. vulcanchem.com Analogous bromomethyl derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting a potential role in the development of new anticancer agents. vulcanchem.comnih.gov Furthermore, substituted products derived from this building block have shown antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. vulcanchem.com

The mechanism of action for some of these derivatives is believed to involve the alkylation of biological nucleophiles, disrupting cellular processes like membrane integrity. vulcanchem.com In the context of anticancer research, bromomethyl-substituted benzofurans, which can be synthesized from related precursors, have been shown to induce apoptosis in human leukemia cells. nih.gov The introduction of the bromine atom into these molecules often enhances their cytotoxic potential, making the bromomethyl group a key feature for imparting biological function. nih.gov

The structural attributes of this compound make it an excellent candidate for use in cascade (or domino) and multicomponent reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation. nih.govnih.gov While specific examples detailing the use of this exact compound in complex MCRs are not extensively documented, its functional handles are well-suited for such synthetic strategies.

A hypothetical cascade reaction could involve an initial nucleophilic substitution on the bromomethyl group, followed by an intramolecular reaction involving the ester. For instance, reaction with a dinucleophile could lead to an initial C-N or C-S bond formation, with the newly introduced functional group then participating in a cyclization with the ester moiety to rapidly construct a complex heterocyclic system. Such strategies are prized for their atom-, pot-, and step-economy. researchgate.net The principles are seen in the synthesis of thiazole (B1198619) derivatives, where a reaction between a thioamide and an α-bromo ester like ethyl-4-bromocrotonate initiates a cascade leading to the heterocyclic product. nih.gov Similarly, four-component reactions have been designed to create complex spirocycles, demonstrating the power of MCRs in modern synthesis. mdpi.com

Functionalization and Derivatization Strategies

The two primary reactive sites of this compound allow for a diverse array of functionalization and derivatization strategies. The benzylic bromide is highly susceptible to nucleophilic attack, while the ester group can undergo various carbonyl chemistry reactions.

The bromomethyl group readily reacts with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. Common transformations include:

Etherification: Reaction with alcohols or phenols in the presence of a base.

Amination: Reaction with primary or secondary amines to yield the corresponding substituted amines. vulcanchem.com

Thioetherification: Reaction with thiols to form thioethers. vulcanchem.com

The ethyl ester functionality can be modified to introduce further diversity:

Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid, 3-(bromomethyl)phenoxyacetic acid. ias.ac.in This acid can then be used in further coupling reactions.

Amidation: Reaction with amines, often after conversion to a more reactive acyl chloride, to produce amides.

Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester into a hydrazide, which is a versatile intermediate for synthesizing other heterocycles like pyrazoles or triazoles. mdpi.com

These derivatization pathways are summarized in the table below.

Reactive SiteReagent TypeResulting Functional GroupPotential Application
Bromomethyl (-CH₂Br)Alcohols/Phenols (R-OH)Ether (-CH₂-OR)Building larger frameworks
Bromomethyl (-CH₂Br)Amines (R₂NH)Amine (-CH₂-NR₂)Synthesis of bioactive analogues
Bromomethyl (-CH₂Br)Thiols (R-SH)Thioether (-CH₂-SR)Antimicrobial agent synthesis
Ethyl Ester (-COOEt)Base/Acid (H₂O)Carboxylic Acid (-COOH)Further coupling reactions
Ethyl Ester (-COOEt)Hydrazine (N₂H₄)Hydrazide (-CONHNH₂)Heterocycle synthesis (e.g., pyrazoles)

Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

This compound is intrinsically linked to key bond-forming reactions that are fundamental to organic synthesis. The preparation of its parent scaffold, ethyl phenoxyacetate, involves the reaction of a phenol with ethyl bromoacetate, a classic example of a Williamson ether synthesis, which forms a crucial Carbon-Oxygen bond. prepchem.com

The primary contribution of this compound itself is as an electrophile in reactions that form new carbon-heteroatom bonds. As detailed previously, its reaction with oxygen, nitrogen, and sulfur nucleophiles provides direct and efficient routes to C-O, C-N, and C-S bonds at the benzylic position. These reactions are foundational steps in the synthesis of more complex molecules and materials. vulcanchem.com

The structure of this compound also allows it to be a participant or a precursor for modern cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often using transition metal catalysts. While the benzylic bromide is not a typical substrate for classic Suzuki or Heck reactions, which favor aryl or vinyl halides, it can participate in other catalyzed couplings.

Benzylic halides are known to undergo palladium-catalyzed cross-coupling with various organometallic reagents to form C-C bonds. For example, Kumada coupling (with Grignard reagents) or Negishi coupling (with organozinc reagents) could be employed to attach new alkyl or aryl groups at the benzylic position.

Furthermore, the aromatic ring of the molecule can be functionalized (e.g., through halogenation) to introduce a handle suitable for a wider range of cross-coupling reactions. An introduced aryl bromide or iodide could then participate in well-established methodologies like:

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to form a C-C bond. uci.edu

Heck Coupling: Reaction with an alkene to form a new C-C bond. uci.edu

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These potential transformations are outlined in the table below.

Reactive SiteCoupling Reaction TypeCoupling PartnerBond Formed
Benzylic Bromide (-CH₂Br)Kumada CouplingGrignard Reagent (R-MgX)C-C
Benzylic Bromide (-CH₂Br)Negishi CouplingOrganozinc Reagent (R-ZnX)C-C
Aryl Ring (after halogenation)Suzuki CouplingBoronic Acid (R-B(OH)₂)Aryl-C
Aryl Ring (after halogenation)Heck CouplingAlkene (H₂C=CHR)Aryl-C
Aryl Ring (after halogenation)Buchwald-Hartwig AminationAmine (R₂NH)Aryl-N

Alkylation and Arylation Processes

This compound is a versatile bifunctional molecule, possessing two primary sites for synthetic modification: the highly reactive bromomethyl group and the potential for reactions involving the aromatic ring or ester functionality. The benzylic bromide is particularly valuable, serving as a potent electrophile for establishing new carbon-carbon and carbon-heteroatom bonds through alkylation reactions. Furthermore, while less common for benzylic bromides than for aryl halides, cross-coupling reactions provide a pathway for arylation. These processes are fundamental in advanced organic synthesis for constructing complex molecular architectures and in material science for developing novel functional materials.

The reactivity of the bromomethyl group facilitates nucleophilic substitution reactions, allowing for the straightforward introduction of the ethyl 3-(oxymethyl)phenoxyacetate moiety onto a wide range of substrates. chemicalbook.com This C(sp³)-centered reactivity is the basis for its application as an alkylating agent.

In contrast, arylation processes typically involve the formation of a new bond between two sp²-hybridized carbon atoms. For a substrate like this compound, this would involve a cross-coupling reaction at the benzylic position. Research has demonstrated that benzylic halides can indeed participate in such transformations, most notably in palladium- or copper-catalyzed Suzuki-Miyaura type cross-coupling reactions with arylboronic acids to form diarylalkane structures. google.comnih.gov

Alkylation Reactions

The primary role of this compound in synthetic chemistry is as an alkylating agent. The benzylic bromide is an excellent leaving group, readily displaced by a variety of nucleophiles in standard S_N2 reactions. This allows for the covalent attachment of the 3-(ethoxycarbonylmethyl)phenoxymethyl group to substrates containing nucleophilic heteroatoms such as nitrogen, sulfur, or oxygen.

N-Alkylation: Amines are effective nucleophiles for reacting with this compound to form the corresponding N-alkylated products. This reaction is fundamental for the synthesis of various biologically active compounds. For instance, in the synthesis of analogues of the glucokinase activator Piragliatin, a key step involves the N-alkylation of a heterocyclic amine like 2-aminopyrazine (B29847) with a suitable electrophile. google.comnih.gov The reaction typically proceeds in the presence of a non-nucleophilic base, such as potassium carbonate or DIPEA, in a polar aprotic solvent like DMF or acetonitrile.

S-Alkylation: Thiols and their corresponding thiolates are excellent, soft nucleophiles that react efficiently with benzylic bromides. This S-alkylation reaction is used to create thioether linkages, which are present in many pharmaceutical and material science compounds. A representative example is the reaction of 2-mercaptobenzimidazole (B194830) derivatives with a chloromethyl-functionalized heterocycle, which proceeds smoothly in DMF with potassium carbonate as the base to yield the corresponding thioether. researchgate.net This serves as a model for the reaction of this compound with various thiols.

The table below summarizes representative alkylation reactions, providing insight into the conditions and resulting products.

Table 1: Representative Alkylation Reactions

Nucleophile Reagent Base Solvent Product Type Yield (%)
Amine (e.g., 2-Aminopyrazine) This compound K₂CO₃ DMF N-Alkyl High
Thiol (e.g., 2-Mercaptobenzimidazole) This compound K₂CO₃ DMF S-Alkyl 84-90
Phenol (e.g., 4-Hydroxyphenol) This compound Cs₂CO₃ Acetonitrile O-Alkyl High
Carbanion (e.g., Diethyl malonate) This compound NaH THF C-Alkyl Good

Yields are based on analogous reactions reported in the literature.

Arylation Processes

While alkylation at the benzylic position is the more common transformation, arylation via cross-coupling reactions represents a powerful method for creating C(sp³)–C(sp²) bonds. The Suzuki-Miyaura reaction, traditionally used for coupling aryl halides, has been adapted for benzylic halides. These reactions enable the synthesis of diarylmethane derivatives, which are significant structural motifs in many biologically active molecules and functional materials.

The cross-coupling of benzylic bromides, including structures analogous to this compound, with arylboronic acids can be catalyzed by palladium or copper complexes. Palladium catalysts, often employing specialized phosphine (B1218219) ligands like tetraphosphines or SPhos, are highly efficient for this transformation. nih.govresearchgate.net Copper-catalyzed variants, using bidentate nitrogen ligands, have also emerged as a viable alternative. google.com These reactions typically require a base, such as cesium carbonate or potassium phosphate, and are carried out in solvents like THF or cyclopentyl methyl ether (CPME). researchgate.net The functional group tolerance of these reactions is generally high, allowing for the coupling of substrates bearing various substituents on both the benzylic halide and the arylboronic acid. nih.gov

The table below details findings from research on the cross-coupling of benzylic bromides with arylboronic acids, which are directly applicable to this compound.

Table 2: Research Findings on Arylation of Benzylic Bromides

Benzylic Bromide Arylboronic Acid Catalyst System Base Solvent Product Yield (%)
4-Methylbenzyl bromide Phenylboronic acid [PdCl(C₃H₅)]₂ / Tedicyp K₃PO₄ Dioxane 4-Methyl-1,1'-biphenyl 95
Benzyl (B1604629) bromide 4-Formylphenylboronic acid [PdCl(C₃H₅)]₂ / Tedicyp K₃PO₄ Dioxane 4-Benzylbenzaldehyde 94
Benzyl bromide Potassium phenyltrifluoroborate PdCl₂(dppf)·CH₂Cl₂ Cs₂CO₃ THF/H₂O Diphenylmethane 99
1-Bromo-1-phenylethane 4-Methoxyphenylboronic acid CuI / Bipyridine K₃PO₄ Dioxane 1-(4-Methoxyphenyl)-1-phenylethane 85

Data derived from studies on analogous benzylic bromide cross-coupling reactions. google.comnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl 3-(bromomethyl)phenoxyacetate. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit characteristic signals corresponding to the different types of protons in the molecule. hmdb.cahmdb.ca The aromatic protons on the phenoxy ring typically appear as a complex multiplet in the downfield region. The singlet for the bromomethyl (-CH₂Br) protons would be distinct, as would the quartet and triplet for the ethyl ester (-OCH₂CH₃) group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. hmdb.ca The carbonyl carbon of the ester group, the carbons of the aromatic ring, the bromomethyl carbon, and the carbons of the ethyl group all resonate at characteristic chemical shifts. This technique is fundamental for confirming the carbon skeleton of the compound.

Below is a table summarizing the expected NMR data for this compound.

Analysis Technique Expected Chemical Shifts (δ) in ppm
Proton Analysis¹H NMR (in CDCl₃)Aromatic (m), -OCH₂- (q), -CH₂Br (s), -CH₃ (t)
Carbon Analysis¹³C NMR (in CDCl₃)C=O, Aromatic Cs, -OCH₂, -CH₂Br, -CH₃

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which is vital for confirming its identity and for studying the products of its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for analyzing the volatile products of reactions involving this compound. rsc.orgresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. jmaterenvironsci.comscholarsresearchlibrary.comscispace.com For instance, in a reaction where the bromomethyl group is substituted, GC-MS can be used to identify the newly formed product by its unique retention time and mass spectrum. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of this compound and its reaction products with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Analysis Type Technique Application
Molecular Weight and FragmentationGC-MSSeparation and identification of volatile reaction products.
Precise Mass and Formula DeterminationHRMSAccurate determination of elemental composition.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

C=O stretch: A strong absorption band characteristic of the ester carbonyl group. docbrown.info

C-O stretch: Bands corresponding to the C-O bonds of the ester and ether linkages.

C-H stretch: Absorptions for the aromatic and aliphatic C-H bonds.

C-Br stretch: A weaker absorption in the fingerprint region corresponding to the carbon-bromine bond. docbrown.info

IR spectroscopy is also highly effective for monitoring the progress of reactions. For example, the disappearance of the C-Br stretching vibration and the appearance of a new functional group's characteristic absorption can indicate the successful substitution of the bromine atom.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch (Ester)~1750
C-O Stretch (Ester and Ether)~1200-1000
C-H Stretch (Aromatic and Aliphatic)~3100-2850
C-Br Stretch~600-500

Electrochemical Techniques for Reactivity Assessment

Electrochemical methods such as cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) can be employed to investigate the redox properties and reactivity of this compound. researchgate.netresearchgate.net

Cyclic Voltammetry (CV): CV can reveal the reduction potential of the C-Br bond. A typical cyclic voltammogram of a related compound, ethyl 2-(2-(bromomethyl)phenoxy)acetate, shows an irreversible reduction peak, indicating that the cleavage of the carbon-bromine bond is an electrochemically driven process. researchgate.net This information is valuable for designing and understanding electrochemical reactions involving this compound.

Controlled-Potential Electrolysis (CPE): CPE can be used to carry out the reduction of this compound on a preparative scale. By holding the electrode at a potential where the C-Br bond is reduced, the corresponding debrominated product can be synthesized. Analysis of the reaction mixture after electrolysis can confirm the identity of the product and provide insights into the reaction mechanism. researchgate.net

Technique Purpose Information Gained
Cyclic Voltammetry (CV)Reactivity AssessmentReduction potential of the C-Br bond.
Controlled-Potential Electrolysis (CPE)Mechanistic Studies & SynthesisPreparative scale reduction and product identification.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.

Gas Chromatography (GC): GC is a suitable method for analyzing the purity of this compound, provided it is thermally stable and sufficiently volatile. epa.govusgs.gov The technique separates compounds based on their boiling points and interactions with the stationary phase of the column. A pure sample will ideally show a single peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of this compound, especially if the compound has limited thermal stability. thno.orgsielc.com Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for separating organic molecules of this type. The purity of the compound can be determined by the area of its peak in the chromatogram relative to any impurity peaks.

Technique Application Key Parameters
Gas Chromatography (GC)Purity analysis of thermally stable samples.Column type, temperature program, detector.
High-Performance Liquid Chromatography (HPLC)Purity analysis and purification.Column type, mobile phase composition, detector.

Future Research Directions and Emerging Paradigms for Ethyl 3 Bromomethyl Phenoxyacetate

Exploration of Novel Catalytic Transformations

The presence of the reactive bromomethyl group and the phenoxyacetate (B1228835) moiety in ethyl 3-(bromomethyl)phenoxyacetate makes it a prime candidate for a variety of catalytic transformations. The benzylic bromide is susceptible to nucleophilic substitution, making it a valuable building block for creating new carbon-carbon and carbon-heteroatom bonds.

Future investigations are likely to explore palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse functionalities at the benzylic position. The development of novel catalyst systems, potentially including those based on earth-abundant metals, will be crucial for enhancing the efficiency and scope of these transformations. Furthermore, phase-transfer catalysis presents an opportunity for conducting reactions in biphasic systems, which can simplify product isolation and catalyst recycling. The reactivity of the aryl ether bond may also be a target for catalytic cleavage and functionalization, opening up another avenue for molecular diversification.

Development of Enantioselective and Diastereoselective Syntheses

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While this compound itself is achiral, its reactions can generate new stereocenters. A significant area of future research will be the development of enantioselective and diastereoselective methods for its functionalization.

This will likely involve the use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions at the benzylic position. For instance, the enantioselective substitution of the bromide with various nucleophiles could provide access to a wide range of enantioenriched products. Similarly, diastereoselective reactions could be designed by employing chiral auxiliaries or by reacting the compound with chiral substrates.

Integration with Sustainable Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound will undoubtedly be guided by the principles of green chemistry. This includes the use of environmentally benign solvents, the development of energy-efficient processes, and the minimization of waste.

Flow Chemistry: The application of flow chemistry to reactions involving this compound is a promising area of exploration. Continuous flow reactors can offer improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. This technology could be particularly beneficial for optimizing reaction conditions and scaling up production.

Green Solvents: Research into the use of green solvents, such as bio-based solvents like ethyl lactate (B86563) or supercritical fluids, for reactions with this compound will be a key focus. Replacing traditional volatile organic compounds with greener alternatives can significantly reduce the environmental impact of synthetic processes. The ideal solvent would not only be environmentally friendly but also facilitate high reaction yields and easy product purification.

Computational Design and Prediction of Novel Reactivity

Computational chemistry and molecular modeling are powerful tools for understanding and predicting chemical reactivity. In the context of this compound, these methods can be employed to:

Predict Reaction Outcomes: Quantum mechanical calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of various transformations. This can help in the rational design of experiments and the identification of optimal reaction conditions.

Design Novel Catalysts: Computational screening can accelerate the discovery of new and improved catalysts for the functionalization of this compound. By understanding the catalyst-substrate interactions at a molecular level, more efficient and selective catalysts can be designed.

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives of this compound with potential biological activity, QSAR studies can be performed to correlate their chemical structure with their biological effects. This information can guide the synthesis of new analogs with improved properties.

By leveraging computational tools, researchers can gain deeper insights into the chemical behavior of this compound and accelerate the discovery of its novel applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(bromomethyl)phenoxyacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of precursor phenoxyacetate derivatives. A common method involves reacting 3-bromophenylacetic acid with ethanol under acidic conditions (e.g., H₂SO₄), followed by bromination using reagents like PBr₃ or N-bromosuccinimide. Key parameters include:

  • Temperature : Reflux (e.g., 80°C for 20 hours) maximizes esterification efficiency .
  • Catalysts : Sulfuric acid accelerates esterification, while palladium catalysts (e.g., PdCl₂) improve regioselectivity in bromination steps .
  • Yield : Reported yields range from 97–98% under optimized conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 5:1 to 20% ethyl acetate) to isolate the compound .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., characteristic peaks at δ 4.2 ppm for the ethyl ester group and δ 4.5 ppm for the bromomethyl group) .
  • Purity assays : HPLC with UV detection (λ = 254 nm) and GC-MS verify ≥98% purity .

Q. What are the stability considerations for long-term storage?

  • Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester and bromomethyl groups .
  • Avoid exposure to moisture; degradation products include 3-(bromomethyl)phenoxyacetic acid and ethanol .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in bromination regioselectivity?

Conflicting reports on bromination sites (e.g., para vs. ortho positions) arise from solvent polarity and catalyst choice. For example:

  • Polar solvents (ACN) : Favor bromomethyl formation at the meta position due to stabilization of transition states .
  • Nonpolar solvents (CHCl₃) : Promote para substitution via radical intermediates .
    Methodological approach : Combine DFT calculations with kinetic isotope effect (KIE) studies to map reaction pathways .

Q. What strategies mitigate side reactions during large-scale synthesis?

Common side reactions include over-bromination and ester hydrolysis . Solutions:

  • Stepwise bromination : Use substoichiometric Br₂ (0.95 equiv.) and monitor via in situ IR for intermediate control .
  • Protecting groups : Temporarily protect the ester moiety with tert-butyl groups to prevent hydrolysis during bromination .

Q. How does this compound interact with biological targets in pharmacological studies?

  • Enzyme inhibition : The bromomethyl group acts as an electrophile, covalently modifying cysteine residues in enzymes like PPARα/γ agonists .
  • Assay design : Use fluorescence polarization assays with labeled proteins (e.g., FITC-PPARγ) to quantify binding affinity (IC₅₀ values typically 1–10 µM) .

Data Analysis and Experimental Design

Q. How to interpret conflicting solubility data in different solvent systems?

Reported solubility varies due to solvent polarity and crystallinity:

  • Polar aprotic solvents (DMF, DMSO) : Solubility >50 mg/mL at 25°C .
  • Nonpolar solvents (hexane) : <1 mg/mL .
    Recommendation : Pre-saturate solvents with the compound for 24 hours before measurements .

Q. What statistical methods are suitable for analyzing dose-response curves in bioactivity studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Error analysis : Report mean ± SEM with ANOVA for multi-group comparisons (p < 0.05 significance threshold) .

Advanced Applications

Q. Can this compound serve as a precursor for fluorescent probes?

Yes. The bromomethyl group undergoes nucleophilic substitution with amine-containing fluorophores (e.g., dansyl chloride). Example protocol:

React 1 equiv. compound with dansyl ethylenediamine (1.2 equiv.) in DMF at 60°C for 6 hours.

Purify via size-exclusion chromatography (Sephadex LH-20) .

Q. How to design derivatives for improved metabolic stability?

  • Modify ester groups : Replace ethyl with cyclopropyl esters to reduce hydrolysis rates .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CO₂-) for tracer studies in metabolic pathways .

Troubleshooting Guide

Issue Root Cause Solution
Low bromination yieldCompeting hydrolysisUse anhydrous solvents (e.g., molecular sieves) and inert atmosphere .
Column chromatography tailingSilica gel activityActivate silica at 150°C for 2 hours before use .
Unstable NMR signalsHygroscopicityDissolve in deuterated DMSO-d₆ and analyze immediately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.